molecular formula C2H6OS<br>(CH3)2SO<br>C2H6OS B048724 Dimethyl sulfoxide CAS No. 67-68-5

Dimethyl sulfoxide

Cat. No. B048724
CAS RN: 67-68-5
M. Wt: 78.14 g/mol
InChI Key: IAZDPXIOMUYVGZ-UHFFFAOYSA-N
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Description

Dimethyl sulfoxide (DMSO) is an organosulfur compound with the formula (CH3)2SO . This colorless liquid is the most widely used commercial sulfoxide. It is an important polar aprotic solvent that dissolves both polar and nonpolar compounds and is miscible in a wide range of organic solvents as well as water .


Synthesis Analysis

DMSO was first synthesized in 1866 by the Russian scientist Alexander Zaytsev . It is produced industrially from dimethyl sulfide, a by-product of the Kraft process, by oxidation with oxygen or nitrogen dioxide . Another method involves adding separately dimethyl sulfide and an aqueous solution of about 30 to 60 percent by weight hydrogen peroxide to a stirred aqueous liquid reaction medium under an atmosphere of inert gas .


Molecular Structure Analysis

In terms of chemical structure, the DMSO molecule has idealized Cs symmetry. It has a trigonal pyramidal molecular geometry consistent with other three-coordinate S(IV) compounds . The molecular formula of DMSO is C2H6OS .


Chemical Reactions Analysis

DMSO is a versatile reagent for the synthesis of functionalized molecules. It can not only be utilized as a carbon source, a sulfur source, and an oxygen source, but also be employed as a crucial oxidant enabling various transformations . For example, DMSO readily reacts with hydrogen peroxide forming thioglycolic acid and water .


Physical And Chemical Properties Analysis

DMSO is a clear liquid, essentially odorless . It has a relatively high boiling point . The physical and chemical properties of DMSO, including bond length, dipole moment, total energy, frontier orbital energy, infrared absorption spectrum as well as the Raman spectrum have been studied .

Scientific Research Applications

Microbiology: Modulation of Gene Expression and Epigenetics

DMSO has been shown to alter gene expression and the epigenetic pattern of bacteria even at non-growth inhibitory doses. Research using Escherichia coli as a model organism revealed that low-dose DMSO can reduce cellular levels of reactive oxygen species, change cellular nucleic acid content and DNA topology, and affect the global 5-methylcytosine pattern of the genome . This suggests that DMSO can significantly impact biological processes at the genomic level.

Organic Chemistry: A Synthon for Chemical Reactions

In organic chemistry, DMSO serves as an important synthon. It facilitates a variety of chemical processes, including Swern oxidations, aromatic substitution, and nucleophilic substitution. Its ability to transfer functional groups like oxygen, methyl, methylene, and others to target molecules makes it a staple in organic synthesis laboratories .

Pharmacology: Solvent for Drug Formulations

DMSO is widely used as a solvent to enhance the solubility of poorly soluble polar and nonpolar molecules in pharmacology. Its unique properties allow it to dissolve various substances, making it a key component in drug formulation and delivery .

Cryopreservation: Cell Protection Against Freezing

As a cryoprotectant, DMSO plays a crucial role in the cryopreservation of cells. It helps mitigate freezing-related mechanical cell injury by diminishing osmotic stress and cellular dehydration, thus preserving the integrity and viability of cells during the freezing process .

Dermatology: Penetration Enhancer for Topical Treatments

In dermatology, DMSO is used as a penetration enhancer for topical treatments, especially in high concentrations with low molecular weight compounds. It can denature proteins within skin keratinocytes, aiding in the removal of keratin-layer lipids and lipoproteins, which enhances the efficacy of topical medications .

Industrial Applications: Solvent for Various Substances

DMSO’s industrial applications are vast due to its properties as an aprotic, relatively inert, nontoxic solvent that is stable at high temperatures. It is used as a solvent for gases, synthetic fibers, paint, hydrocarbons, salts, and natural products, highlighting its importance in industrial processes .

Safety And Hazards

DMSO is combustible . It readily penetrates skin and may carry other dissolved chemicals into the body . High vapor concentrations may cause headache, dizziness, and sedation . Contact with the skin may cause stinging and burning and lead to an odor of garlic on the breath .

Future Directions

DMSO has been recognized for its potential in various fields. For instance, it has been used in the freezing of platelets, providing a stable and reproducible product that allows for long-term storage . The global DMSO market is estimated to showcase a steady growth rate throughout the projection period from 2022 to 2032 with a CAGR of about 5.4% .

properties

IUPAC Name

methylsulfinylmethane
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InChI

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3
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InChI Key

IAZDPXIOMUYVGZ-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)C
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Molecular Formula

C2H6OS, Array
Record name DIMETHYL SULFOXIDE
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Record name dimethyl sulfoxide
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DSSTOX Substance ID

DTXSID2021735
Record name Dimethyl sulfoxide
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Molecular Weight

78.14 g/mol
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Physical Description

Dimethyl sulfoxide appears as a clear liquid, essentially odorless. Closed cup flash point 192 °F. Vapors are heavier than air. Contact with the skin may cause stinging and burning and lead to an odor of garlic on the breath. An excellent solvent that can transport toxic solutes through the skin. High vapor concentrations may cause headache, dizziness, and sedation., Colorless liquid that is odorless or has a slight odor of sulfur, garlic, or oysters; [CHEMINFO], Liquid, COLOURLESS HYGROSCOPIC LIQUID., colourless liquid with mild cabbage or garlic odour
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Record name Methylsulfinylmethane
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Boiling Point

372 °F at 760 mmHg (NTP, 1992), 189 °C, 189.00 to 190.00 °C. @ 760.00 mm Hg
Record name DIMETHYL SULFOXIDE
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Flash Point

203 °F (NTP, 1992), 95 °C (203 °F) (Open cup), 87 °C c.c.
Record name DIMETHYL SULFOXIDE
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble in water, Miscible with water, Soluble in ethanol, acetone, ether, carbon tetrachloride, ethyl acetate, Soluble in chloroform and benzene, 1000 mg/mL, Solubility in water: miscible, soluble in oil and alcohol; miscible with water
Record name DIMETHYL SULFOXIDE
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Record name Methylsulfinylmethane
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Density

1.101 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.100 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.087-1.092
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Vapor Density

2.71 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.71 (Air = 1), Relative vapor density (air = 1): 2.7
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Vapor Pressure

0.42 mmHg at 68 °F (NTP, 1992), 0.61 [mmHg], VP: 0.42 mm at 20 °C, 0.60 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 59.4
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Mechanism of Action

The mechanism of dimethyl sulfoxide's actions is not well understood. Dimethyl sulfoxide has demonstrated antioxidant activity in certain biological settings. For example, the cardiovascular protective effect of dimethyl sulfoxide in copper-deficient rats is thought to occur by an antioxidant mechanism. It is also thought that dimethyl sulfoxide's possible anti-inflammatory activity is due to antioxidant action., Thioacetamide (400 mg/kg body weight, i.p.) was administered to rats. After 12 hr the activity of plasma glutamate-oxaloacetate transaminase (GOT) and glutamate-pyruvate transaminase (GPT) was significantly higher than that of the control group, and after 24 hr plasma GOT and GPT activities strongly increased. These results indicated that the necrotic process was initiated at about 12 hr and developed thereafter. By co-administration of dimethyl sulphoxide (DMSO, 18 and 1 hr before, and 8 hr after administration of thioacetamide: each time, 2.5 mL/kg body weight, p.o.), plasma GOT and GPT were significantly decreased and were even comparable to the control group, showing that DMSO totally prevented the necrotic action of thioacetamide. After 12 and 24 hr of thioacetamide administration, the hepatic level of vitamin C, the most sensitive chemical indicator of oxidative stress, decreased significantly, indicating that oxidative stress was significantly enhanced 12 hr after thioacetamide intoxication and thereafter. DMSO totally restored the liver vitamin C level, demonstrating that DMSO effectively ameliorated the oxidative stress caused by thioacetamide, resulting in the prevention of necrosis of the liver. Phosphorylated c-Jun NH(2)-terminal kinase (JNK) significantly increased transiently 12 hr after treatment with thioacetamide. These results indicated that oxidative stress and the activation of JNK took place almost simultaneously. Phosphorylated extracellular signal-related kinase (ERK) 2 was significantly increased 6-12 hr after thioacetamide injection. Phosphorylated p38 MAPK (mitogen activated protein kinase) was significantly decreased 24 hr after administration of thioacetamide. DMSO treatment inhibited the change of these MAPKs by thioacetamide, corresponding with the prevention of the liver necrosis as well as the attenuation of oxidative stress., Previous studies performed in our laboratory indicated that non-toxic concentrations of peroxynitrite nevertheless commit U937 cells to a rapid necrosis that is however prevented by a survival signaling driven by cytosolic phospholipase A(2)-released arachidonic acid. Toxicity was mediated by concentrations of peroxynitrite resulting in H(2)O(2)-dependent inhibition of arachidonic acid release. The present study shows that U937 cells differentiated to monocytes by prolonged exposure to dimethyl sulfoxide are resistant to peroxynitrite because able to respond with enhanced release of arachidonic acid. An additional important observation was that these cells require more arachidonate than the undifferentiated cells to support the survival signaling. The enhanced arachidonic acid release was not associated with changes in cytosolic phospholipase A(2) expression but was rather dependent on the increased responsiveness of the enzyme to calcium-dependent stimulation as well as on reduced mitochondrial formation of H(2)O(2). The latter event was found to be critical, since differentiated and undifferentiated cells were equally sensitive to peroxynitrite when the accumulation of H(2)O(2) was enhanced via depletion of catalase, or addition of a complex III inhibitor. Thus, the strategy selected by the differentiation process to allow monocytes to cope with peroxynitrite appears to involve some specific mechanism preventing the mitochondrial formation of H(2)O(2)., Dimethyl sulfoxide (DMSO) has recently been proposed as an anti-inflammatory and free radical scavenging agent. However, the mechanisms by which DMSO mediates its therapeutic effects are unclear. /This paper/ investigated the capability of DMSO to up-regulate heme oxygenase-1(HO-1) expression, as well as the possible underlying mechanisms in human umbilical vein endothelial cells (HUVECs). DMSO induced HO-1 expression both at the level of mRNA and protein in dose-and time-dependent manners in HUVECs, resulting in increased HO-1 activity. The pharmacological inhibition of cJun-N-terminal kinases (JNKs) blocked the DMSO-induced HO-1 up-regulation, while inhibition of extracellular regulated kinase and p38-MAPK did not block heme oxygenase-1 up-regulation. In addition, the phosphorylation of JNKs was initiated by DMSO, indicating the involvement of this kinase in the observed response. DMSO increased the nuclear translocation of NF-E2-related factor 2 (Nrf2) and enhanced its binding to the anti-oxidant response element. Inhibition of Nrf2 synthesis by small interfering RNA molecules subsequently inhibited HO-1 expression induced by DMSO, indicating DMSO's role in inducing HO-1 expression via Nrf2 activation. Utilizing these findings, the present study identified DMSO as a novel inducer of HO-1 expression and identified the underlying mechanisms involved in this process., Dimethyl sulfoxide (DMSO) is evident to induce apoptosis in certain tumor cells in vitro. However, its apoptotic mechanism remains unexplored in in vivo tumors. This article describes that DMSO, being non-toxic to the normal lymphocytes, up regulated TNFalpha and p53, declined Bcl-2/Bax ratio, activated caspase 9 and PARP-1 cleavage and produced apoptotic pattern of DNA ladder in Dalton's lymphoma (DL) in vivo. This was consistent with the declined expressions of tumor growth supportive glycolytic enzymes; inducible D-fructose-6-phosphate-2-kinase and lactate dehydrogenase-5 in the DL cells. The findings suggest induction of TNFalpha-p53-mitochondrial pathway of apoptosis by DMSO in a non-Hodgkin's lymphoma and support evolving concept of glycolytic inhibition led apoptosis in a tumor cell in vivo.
Record name Dimethyl sulfoxide
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Record name DIMETHYL SULFOXIDE
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Product Name

Dimethyl Sulfoxide

Color/Form

Colorless liquid, Very hygroscopic liquid

CAS RN

67-68-5
Record name DIMETHYL SULFOXIDE
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URL https://cameochemicals.noaa.gov/chemical/8559
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Record name Dimethyl sulfoxide
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Record name Dimethyl sulfoxide [USAN:USP:INN:BAN]
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Record name Dimethyl sulfoxide
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Record name dimethyl sulfoxide
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Record name dimethyl sulfoxide
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Record name Dimethyl sulfoxide
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Record name Dimethyl sulfoxide
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Record name Dimethyl sulfoxide
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Record name DIMETHYL SULFOXIDE
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Record name Dimethyl sulfoxide
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Record name DIMETHYL SULPHOXIDE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0459
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Explanation Creative Commons CC BY 4.0

Melting Point

65.3 °F (NTP, 1992), 18.45 °C, 18.5 °C
Record name DIMETHYL SULFOXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8559
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyl sulfoxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01093
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIMETHYL SULFOXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/80
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dimethyl sulfoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIMETHYL SULPHOXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0459
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl sulfoxide
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Dimethyl sulfoxide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.